molecular formula C16H34N2O2 B120651 Nitrosoxacin B CAS No. 147317-97-3

Nitrosoxacin B

Cat. No. B120651
M. Wt: 286.45 g/mol
InChI Key: REVOKLHTVIBNJI-UHFFFAOYSA-N
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Description

Nitrosoxacin B is a synthetic compound belonging to the family of nitrofurans, which is widely used in scientific research for its antibacterial and antitumor properties. Nitrosoxacin B is a potent inhibitor of bacterial DNA synthesis and has been shown to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Cancer Treatment Research

Nitrosoureas, a group to which Nitrosoxacin B likely belongs, have been extensively studied for their role in cancer treatment. The compound 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), a nitrosourea, has shown effectiveness against various experimental tumors, particularly in mouse leukemia L1210 line. These compounds function through DNA alkylation, leading to cell death, and have been a major part of the chemotherapy program of the National Cancer Institute (Carter et al., 1972).

Broad-Spectrum Activity Against Infections

Nitroheterocyclic drugs, which include nitrosoureas, have shown broad-spectrum activity against various protozoan and bacterial infections. These compounds have been used as therapeutic agents in the treatment of diseases like giardiasis, trichomoniasis, and amebiasis, highlighting their versatility in medical applications (Raether & Hänel, 2003).

Mechanism of Action in Antibacterial Resistance

Research on nitrofurantoin, a compound related to nitrosoureas, has shed light on the mechanisms of bacterial resistance, particularly in Escherichia coli. Studies revealed that the oqxAB gene plays a crucial role in nitrofurantoin resistance, providing insights into the molecular epidemiology of drug resistance. Such findings are critical in developing strategies to combat antibiotic-resistant infections (Ho et al., 2015).

properties

CAS RN

147317-97-3

Product Name

Nitrosoxacin B

Molecular Formula

C16H34N2O2

Molecular Weight

286.45 g/mol

IUPAC Name

(Z)-hexadecyl-hydroxyimino-oxidoazanium

InChI

InChI=1S/C16H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19/h19H,2-16H2,1H3/b18-17-

InChI Key

REVOKLHTVIBNJI-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCN(N=O)O

SMILES

CCCCCCCCCCCCCCCC[N+](=NO)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCN(N=O)O

synonyms

nitrosoxacin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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